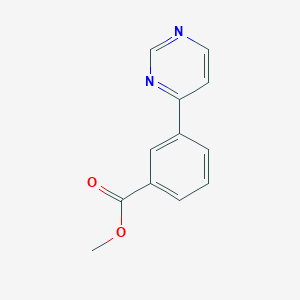
肉桂基三甲基硅烷
描述
Cinnamyltrimethylsilane is a chemical compound with the molecular formula C12H18Si . It contains a total of 31 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Synthesis Analysis
Cinnamyltrimethylsilane has been used in the synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via a three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and b-chlorophenetole . Another synthesis route involves the reaction of Chlorotrimethylsilane and Cinnamyl chloride .Molecular Structure Analysis
The molecular structure of Cinnamyltrimethylsilane includes 31 atoms, with 18 Hydrogen atoms and 12 Carbon atoms . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Cinnamyltrimethylsilane molecule .Chemical Reactions Analysis
Cinnamyltrimethylsilane has been involved in a novel three-component coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles using HfCl4 as a Lewis acid catalyst to produce 3,4,4-triarylbutene . This reaction is a valuable intermediate of the tamoxifen derivatives .科学研究应用
药物化合物的合成
肉桂基三甲基硅烷已被用于合成他莫昔芬,一种选择性雌激素受体调节剂(SERM),用于治疗乳腺癌 . 该化合物是三组分偶联反应的关键中间体,该反应是快速合成他莫昔芬的重要步骤。
生物催化
在生物催化领域,肉桂基三甲基硅烷可以参与酶介导的反应以生成肉桂酰胺衍生物 . 这些衍生物是活性药物成分,生物催化的使用代表了有机合成中的绿色技术方法。
有机合成
该化合物在有机合成中找到了应用,其反应活性可以被利用于各种转化。 据报道,酰基硅烷(如肉桂基三甲基硅烷)在纯有机合成以外有广泛的应用,包括光点击反应和聚合物主链编辑 .
抗菌活性
研究表明,来自肉桂基三甲基硅烷的肉桂酰胺表现出抗菌活性 . 这些化合物已针对细菌菌株进行了测试,并分析了它们与阿莫西林等其他抗菌剂的协同效应。
酶工业应用
肉桂基三甲基硅烷也可能在有机合成中酶的工业应用中发挥作用。 生命科学行业利用酶生产药物、香料和香精、维生素和精细化学品 .
蛋白质工程
将肉桂基三甲基硅烷整合到蛋白质工程中可能导致稳健的生物催化剂的开发。 然后将这些工程化的酶应用于各种工业过程,展示了生物催化的多学科性质 .
腈生物催化
腈水解酶是用于腈降解的突出生物催化剂,可能潜在地利用肉桂基三甲基硅烷作为底物或中间体。 这些酶来自细菌、真菌、酵母和植物,具有重要的工业应用 .
化学合成
最后,肉桂基三甲基硅烷在化学合成中的作用得到了它在创建具有高活性水平和选择性的复杂分子方面的贡献的强调,同时保持着低的环境影响 .
属性
IUPAC Name |
trimethyl(3-phenylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOKYXQHVHZSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Cinnamyltrimethylsilane useful in synthesizing SERMs like Lasofoxifene and Nafoxidine?
A1: Cinnamyltrimethylsilane participates in a unique three-component coupling reaction that streamlines the synthesis of Lasofoxifene and Nafoxidine [, ]. This reaction, facilitated by Lewis acids like Hafnium(IV) chloride (HfCl₄), combines Cinnamyltrimethylsilane with an aromatic aldehyde (e.g., 4-pivaloyloxybenzaldehyde) and an aryl ether (e.g., anisole) in a single pot. This one-pot approach significantly reduces the number of synthetic steps, making the process more efficient and cost-effective compared to traditional methods.
Q2: Can you elaborate on the role of Cinnamyltrimethylsilane in this three-component coupling reaction?
A2: Cinnamyltrimethylsilane acts as a nucleophilic partner in the reaction. The Lewis acid activates the aldehyde, making it susceptible to attack by the Cinnamyltrimethylsilane. This forms an intermediate which subsequently reacts with the aryl ether, ultimately leading to the formation of a 3,4,4-triaryl-1-butene derivative [, ]. This compound then serves as a common intermediate for synthesizing various SERMs, including Lasofoxifene and Nafoxidine, through subsequent cyclization, elimination, and double-bond migration steps.
Q3: Beyond Lasofoxifene and Nafoxidine, are there other SERMs synthesized using Cinnamyltrimethylsilane?
A3: Yes, research indicates that the same three-component coupling strategy utilizing Cinnamyltrimethylsilane has been successfully employed in the synthesis of Droloxifene [] and Tamoxifen [], further highlighting the versatility of this approach in accessing diverse SERM structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


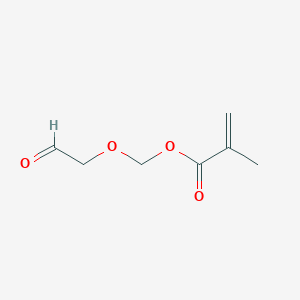
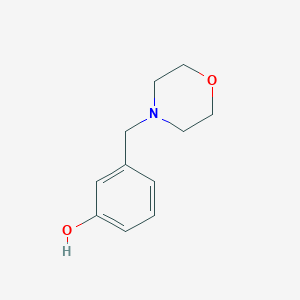
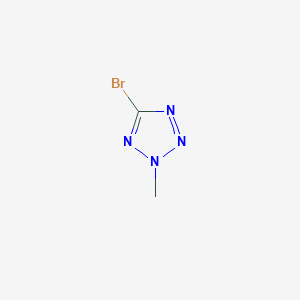

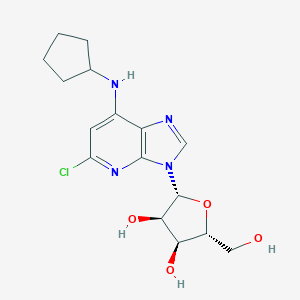
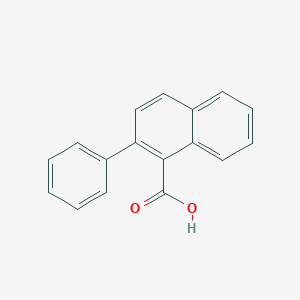
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)

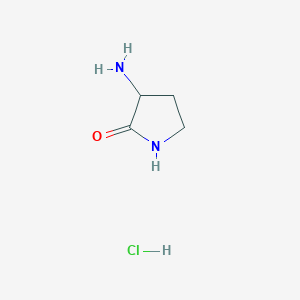

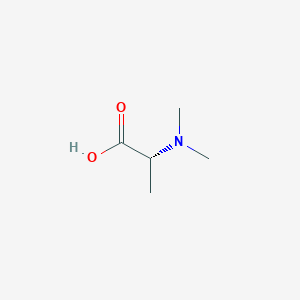
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
